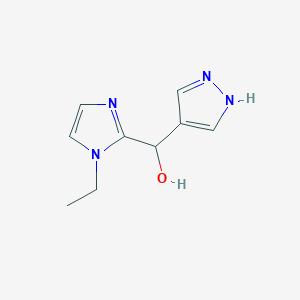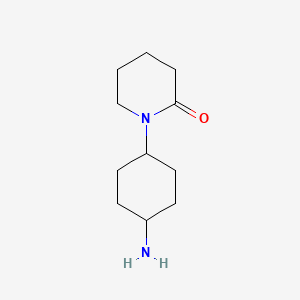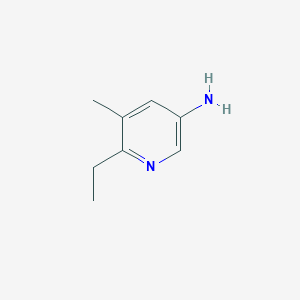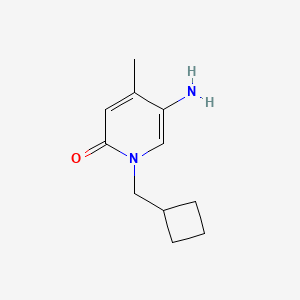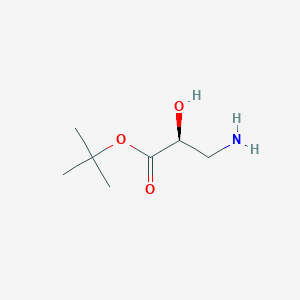
tert-Butyl (2S)-3-amino-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2S)-3-amino-2-hydroxypropanoate is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of a tert-butyl ester group, an amino group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S)-3-amino-2-hydroxypropanoate typically involves the esterification of (2S)-3-amino-2-hydroxypropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2S)-3-amino-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of tert-Butyl (2S)-3-amino-2-oxopropanoate.
Reduction: Formation of tert-Butyl (2S)-3-amino-2-hydroxypropylamine.
Substitution: Formation of tert-Butyl (2S)-3-chloro-2-hydroxypropanoate.
Aplicaciones Científicas De Investigación
tert-Butyl (2S)-3-amino-2-hydroxypropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2S)-3-amino-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2S)-2-aminobutyrate
- tert-Butyl (2S)-(p-tolylsulfonyloxy)propionate
Uniqueness
tert-Butyl (2S)-3-amino-2-hydroxypropanoate is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. The tert-butyl ester group also provides steric hindrance, which can influence the compound’s reactivity and stability .
Propiedades
Fórmula molecular |
C7H15NO3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
tert-butyl (2S)-3-amino-2-hydroxypropanoate |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)5(9)4-8/h5,9H,4,8H2,1-3H3/t5-/m0/s1 |
Clave InChI |
IYRULVWLVRRRIS-YFKPBYRVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](CN)O |
SMILES canónico |
CC(C)(C)OC(=O)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


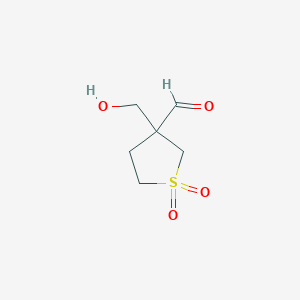
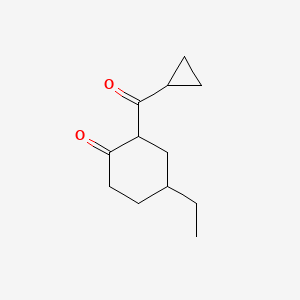
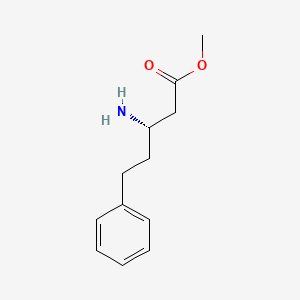
![(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15273473.png)
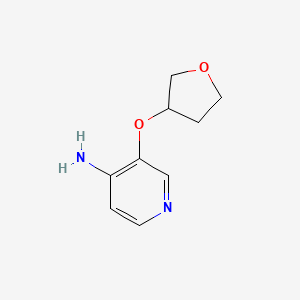
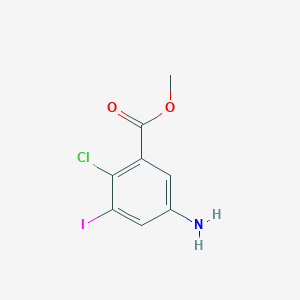

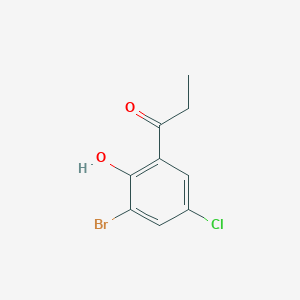
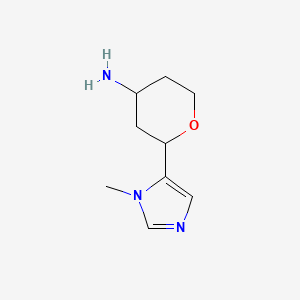
![2-[(3,5-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B15273522.png)
